molecular formula C12H19NO3S B2984173 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide CAS No. 723745-23-1

4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide

Cat. No.: B2984173
CAS No.: 723745-23-1
M. Wt: 257.35
InChI Key: XBTMEQHFBGUKQA-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N,2,3-tetramethylbenzenesulfonamide is a substituted sulfonamide characterized by an ethoxy group at the para position of the benzene ring and methyl substituents at the N,N,2,3 positions. The ethoxy group may enhance lipophilicity and influence electronic properties compared to simpler methyl or halogenated analogues .

Properties

IUPAC Name

4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-6-16-11-7-8-12(10(3)9(11)2)17(14,15)13(4)5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTMEQHFBGUKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N,2,3-tetramethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N,2,3-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The ethoxy and methyl groups may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Notable Properties/Applications References
4-Ethoxy-N,N,2,3-tetramethylbenzenesulfonamide Ethoxy (C₂H₅O) at C4; methyl groups at N,N,2,3 Hypothesized enhanced lipophilicity
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Dual sulfonamide; fluoro substituents Unexpected synthesis pathway; steric hindrance impacts reactivity
N,2,4,6-Tetramethyl-N-(2-(7-borono-1H-indol-3-yl)ethyl)benzenesulfonamide Indole-boronate moiety; tetramethyl sulfonamide C7-derivatization for indole functionalization
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole-sulfamoyl hybrid Antimicrobial activity screening
4-Ethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide Ethyl group at C4; thiazole ring Potential solubility modulation via heterocycle
Key Observations:
  • Ethoxy vs. For example, 4-ethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide () demonstrates how alkyl chains affect solubility, while fluoro substituents () enhance electronegativity .
  • N-Substitution Patterns : N,N,2,3-tetramethylation in the target compound contrasts with N-(2,3-dimethylphenyl) derivatives (), where steric bulk may hinder rotational freedom or enzyme interactions .
  • Hybrid Structures : Compounds like the oxazole-sulfamoyl hybrid () highlight the role of heterocycles in enhancing antimicrobial activity, suggesting that the ethoxy group in the target compound could be optimized for similar applications .

Physicochemical and Spectroscopic Data

While direct data for the target compound are absent, analogues provide insights:

  • NMR Trends : reports δH ~2.3–2.5 ppm for methyl groups in N-methylbenzenesulfonamides, with sulfonamide protons at δH ~7.5–8.0 ppm. The ethoxy group’s protons would likely resonate at δH ~1.3–1.5 (CH₃) and δH ~3.8–4.1 (CH₂) .
  • Crystallography : highlights planar conformations in sulfonamide-thiazole hybrids, suggesting that the ethoxy group’s steric bulk may influence crystal packing .

Biological Activity

4-Ethoxy-N,N,2,3-tetramethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an ethoxy group and multiple methyl substituents, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H19NO3S
  • CAS Number : 723745-23-1

The compound's sulfonamide group is known for its ability to form hydrogen bonds with target biomolecules, potentially leading to various biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by binding to the active site, while the ethoxy and methyl groups may enhance binding affinity and specificity. This mechanism is crucial for understanding its therapeutic potential in various diseases.

Antimicrobial Activity

Research indicates that sulfonamides possess antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in conditions such as asthma and rheumatoid arthritis.

Case Studies

  • In Vitro Studies on Bacterial Inhibition : A study conducted on several bacterial strains revealed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anti-inflammatory Activity in Animal Models : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-EthoxybenzenesulfonamideLacks additional methyl groupsModerate antibacterial activity
N,N,2,3-TetramethylbenzenesulfonamideLacks ethoxy groupLimited antimicrobial effects
4-Methoxy-N,N,2,3-tetramethylbenzenesulfonamideContains methoxy instead of ethoxyModerate anti-inflammatory properties

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